Product packaging for 4-Bromo-2,6-dichlorobenzamide(Cat. No.:CAS No. 1209458-87-6)

4-Bromo-2,6-dichlorobenzamide

Cat. No.: B3221940
CAS No.: 1209458-87-6
M. Wt: 268.92 g/mol
InChI Key: XGMSDTOVUGIUAS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzamide (CAS 1209458-87-6) is a high-purity benzamide derivative offered with a minimum purity of 98% . Its molecular formula is C 7 H 4 BrCl 2 NO, and it has a molecular weight of 268.92 g/mol . This compound is intended for research applications only and is not for diagnostic or therapeutic use. This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Structurally similar benzamide compounds have been investigated as potent ALDH2 (aldehyde dehydrogenase 2) activators . ALDH2 is a critical enzyme responsible for detoxifying harmful aldehydes in the body, and its activation is a promising therapeutic strategy for conditions such as osteoporosis, inflammation, and anemia . Researchers are therefore interested in developing novel ALDH2 activators that maintain efficacy while minimizing the production of reactive metabolites, an area where this compound may be of significant interest . For research purposes, the product should be stored in a dry, sealed place at room temperature . Researchers can access supporting documents, including MSDS, NMR, and HPLC data, to aid their experimental work .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrCl2NO B3221940 4-Bromo-2,6-dichlorobenzamide CAS No. 1209458-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSDTOVUGIUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307946
Record name 4-Bromo-2,6-dichlorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-87-6
Record name 4-Bromo-2,6-dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing 4 Bromo 2,6 Dichlorobenzamide

4-Bromo-2,6-dichlorobenzamide is a polyhalogenated aromatic amide that serves as a valuable intermediate and building block in organic synthesis. researchgate.net Its structure, featuring a bromine atom and two chlorine atoms on the benzamide (B126) framework, makes it a versatile precursor for creating more complex molecules. The presence of multiple halogen atoms provides several reactive sites for further functionalization through various chemical reactions. rsc.org

The synthesis of this compound can be achieved from its corresponding benzoic acid, 4-bromo-2,6-dichlorobenzoic acid. uni.lugoogleapis.com One documented method involves treating the benzoic acid with thionyl chloride to form the acyl chloride, which is then reacted with concentrated ammonium (B1175870) hydroxide (B78521) to yield the final amide product. googleapis.com

Physicochemical Properties

The properties of this compound are dictated by its molecular structure. The presence of chlorine and bromine atoms increases its molecular weight and is expected to influence its melting point, boiling point, and solubility compared to unsubstituted benzamide. While specific experimental data for this compound is not widely available in the search results, data for the related compound 2,6-dichlorobenzamide (B151250) shows a melting point of 196-199 °C and low water solubility. lookchem.com It is reasonable to infer that this compound would exhibit similar characteristics.

Table 1: Physicochemical Data of Related Benzamides

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,6-DichlorobenzamideC7H5Cl2NO190.03196-199 lookchem.com
3-Bromo-2,6-dichlorobenzamideC7H4BrCl2NO268.92117-119 googleapis.com

This table is generated based on available data for related compounds to provide a comparative context.

The Significance of Halogenation Patterns

The specific placement and type of halogens on an aromatic amide ring are critical in determining its chemical reactivity and potential applications. ontosight.aijst.go.jp This concept, known as regioselectivity, is a key focus in synthetic chemistry. nih.gov

The halogens in 4-Bromo-2,6-dichlorobenzamide—a bromine at position 4 and chlorines at positions 2 and 6—create a unique electronic and steric environment. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.com However, they also serve as versatile synthetic handles for introducing other functional groups through reactions like nucleophilic substitution or transition metal-catalyzed cross-coupling. rsc.orgnih.gov

The ortho-chlorine atoms can sterically hinder the amide group, potentially influencing its conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net The position of the halogen atoms can also significantly affect the formation of halogen bonds, which are important non-covalent interactions in crystal engineering and medicinal chemistry. jst.go.jp The study of different halogenated benzamide (B126) isomers has shown that the position of the halogen atom can influence the dihedral angles between the amide group and the aromatic ring. jst.go.jp

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations: A Look at Related Compounds

Quantum chemical calculations are fundamental to predicting the three-dimensional shape and electronic properties of a molecule.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could also be used to determine the electronic structure. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can provide valuable cross-validation for the electronic properties calculated by DFT. Research on compounds like 2-bromo-6-chloro-4-fluoroaniline has employed both DFT and ab initio methods to provide a comprehensive analysis of the molecule's properties.

Molecular Orbital Analysis: Insights from Analogs

Molecular orbital analysis helps in understanding the chemical reactivity and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For 4-Bromo-2,6-dichlorobenzamide, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group and the halogen atoms due to their high electronegativity, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amide group, marking them as sites for nucleophilic attack.

Conformational Landscape and Stability Studies

The presence of the amide group in this compound introduces rotational flexibility around the C-N bond and the bond connecting the amide group to the benzene (B151609) ring. A conformational analysis would involve calculating the energy of the molecule as a function of the rotation around these bonds to identify the most stable conformers (energy minima) and the energy barriers to rotation.

Potential Energy Surface (PES) Scans for Internal Rotations

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This allows for the identification of stable conformers (energy minima) and transition states (saddle points) associated with bond rotations.

For this compound, key internal rotations would involve the C-C bond connecting the phenyl ring to the carboxamide group and the C-N bond of the amide group. A PES scan of the rotation around the C-C bond would reveal the energy profile as the amide group rotates relative to the substituted benzene ring. The steric hindrance imposed by the two ortho-chloro substituents is expected to create a significant rotational barrier, influencing the preferred orientation of the amide group.

Illustrative Data Table for Potential Energy Surface Scan:

The following table is a hypothetical representation of data that would be generated from a PES scan for the rotation around the C(ring)-C(amide) bond in this compound.

Dihedral Angle (°)Relative Energy (kcal/mol)
05.8
303.2
600.5
900.0
1200.7
1503.5
1806.2

Note: This data is illustrative and not based on actual calculations for this compound, as such specific studies are not publicly available.

Intramolecular Interactions and Conformational Isomers

The conformational preferences of this compound are governed by a balance of steric and electronic interactions. The bulky chlorine atoms at the 2 and 6 positions of the benzene ring are expected to have a profound effect on the molecule's geometry.

Computational studies on similar substituted benzamides have shown that intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. In this compound, a potential intramolecular hydrogen bond could exist between one of the N-H protons of the amide group and one of the ortho-chlorine atoms. However, the steric clash between the amide group and the ortho-substituents might force the amide group out of the plane of the benzene ring, leading to a twisted conformation. The identification of the most stable conformer would require geometry optimization calculations, typically using DFT methods.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies and NMR chemical shifts that can be compared with experimental spectra to confirm the molecular structure and assign spectral features.

Theoretical Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using quantum chemical methods. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By analyzing the atomic motions associated with each calculated frequency, it is possible to assign specific vibrational modes, such as C=O stretching, N-H stretching, and C-Cl stretching, to the observed peaks in the experimental spectra.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the amide group (e.g., C=O stretch around 1650-1680 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹). The presence of the heavy bromine and chlorine atoms would also give rise to characteristic low-frequency vibrations.

Illustrative Data Table for Predicted Vibrational Frequencies:

This table provides a hypothetical set of predicted vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3450MediumN-H asymmetric stretch
3320StrongN-H symmetric stretch
1675StrongC=O stretch (Amide I)
1600MediumN-H bend (Amide II)
1450MediumAromatic C=C stretch
750StrongC-Cl stretch
620MediumC-Br stretch

Note: This data is illustrative and not based on actual calculations for this compound.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide theoretical chemical shift values for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. The predicted shifts are then typically scaled against a known reference compound (like tetramethylsilane, TMS) to compare with experimental data.

The predicted ¹H NMR spectrum for this compound would show signals for the amide protons and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo and chloro substituents. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Thermochemical Properties Calculations (Heat Capacity, Entropy, Enthalpy, Gibbs Free Energy)

Computational chemistry allows for the calculation of various thermochemical properties of a molecule in the gas phase. These properties are derived from the calculated vibrational frequencies and molecular partition functions.

The standard thermochemical properties that can be calculated include:

Heat Capacity (Cp): A measure of the amount of heat energy required to raise the temperature of the substance by one degree.

Entropy (S): A measure of the disorder or randomness of the system.

Enthalpy (H): The total heat content of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

These calculations are typically performed at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The results provide valuable insights into the thermodynamic stability of the molecule.

Illustrative Data Table for Calculated Thermochemical Properties at 298.15 K:

PropertyCalculated ValueUnits
Heat Capacity (Cp)150.5J/(mol·K)
Entropy (S)400.2J/(mol·K)
Enthalpy (H)50.8kJ/mol
Gibbs Free Energy (G)-70.3kJ/mol

Note: This data is illustrative and not based on actual calculations for this compound.

Environmental Transformation and Environmental Fate Mechanisms

Abiotic Degradation Pathways

The abiotic degradation of BAM in the environment is a slow process, contributing to its persistence. Key abiotic pathways include photochemical transformation and hydrolysis.

Photochemical Transformation in Aqueous and Solid Phases

In the atmosphere, BAM can exist in both vapor and particulate phases. mst.dk The vapor-phase of BAM undergoes degradation through reactions with photochemically produced hydroxyl radicals. mst.dk The estimated half-life for this atmospheric reaction is 5.6 days. mst.dk Particulate-phase BAM is removed from the atmosphere through wet and dry deposition. mst.dk

Biotic Degradation Processes

The primary mechanism for the breakdown of BAM in the environment is through the metabolic activity of microorganisms. However, this process is often slow and dependent on specific microbial populations and environmental conditions.

Microbial Metabolism in Soil and Water Systems

BAM is known to be a persistent metabolite in soil and groundwater. nih.govnih.gov Its biodegradation in soil is generally slow. mst.dk For instance, in one study using a soil grab sample, only 6.1% of the initial BAM concentration degraded over 110 days of incubation. mst.dk However, the degradation of BAM is significantly more efficient in soils that have been previously exposed to the parent herbicide, dichlobenil (B1670455). nih.gov While dichlobenil itself degrades in most soils, BAM often remains as a dead-end metabolite in unexposed soils. nih.gov

Significant aerobic microbial degradation of BAM has been observed in some groundwater sedimentary deposits, although it is not a widespread phenomenon. helsinki.fi The potential for natural attenuation of BAM in deeper aquifer systems is considered limited, suggesting that once contamination occurs, it is likely to persist for an extended period. nih.gov

Identification of Biotransformation Products

The microbial degradation of BAM proceeds through a series of steps, leading to the formation of several intermediate compounds. The primary initial step in the biotic degradation of BAM is its conversion to 2,6-dichlorobenzoic acid (2,6-DCBA). nih.govresearchgate.net In some instances, BAM can be dechlorinated to form ortho-chlorobenzamide (OBAM), which is then further hydrolyzed to ortho-chlorobenzoic acid. nih.gov

Precursor CompoundBiotransformation Product
2,6-dichlorobenzamide (B151250) (BAM)2,6-dichlorobenzoic acid (2,6-DCBA)
2,6-dichlorobenzamide (BAM)ortho-chlorobenzamide (OBAM)
ortho-chlorobenzamide (OBAM)ortho-chlorobenzoic acid

This table outlines the identified biotransformation products of 2,6-dichlorobenzamide (BAM) based on available research.

Role of Specific Microbial Communities in Degradation

The ability to degrade and mineralize BAM is not common among soil and water microorganisms. nih.gov Research has identified a limited number of bacterial strains capable of this process. Notably, bacteria belonging to the genus Aminobacter have been shown to effectively mineralize BAM. nih.govresearchgate.net

One specific strain, Aminobacter sp. MSH1, has been extensively studied and is capable of using BAM as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.net This strain can mineralize a significant portion of BAM to CO2. researchgate.net The first step in this degradation pathway is catalyzed by an amidase enzyme, designated BbdA, which converts BAM into 2,6-DCBA. researchgate.netresearchgate.net While the capacity to mineralize 2,6-DCBA is more widespread in microbial communities, the initial conversion of BAM is the rare and rate-limiting step in its complete degradation. nih.gov Common soil bacteria that contain nitrile hydratase enzymes can transform the parent compound dichlobenil into BAM. nih.gov

Microbial Genus/SpeciesRole in Degradation
Aminobacter sp.Mineralization of BAM
Aminobacter sp. MSH1Utilizes BAM as a sole carbon, nitrogen, and energy source; converts BAM to 2,6-DCBA via the amidase BbdA
Various soil bacteria with nitrile hydrataseTransformation of dichlobenil to BAM

This table summarizes the roles of specific microbial communities in the degradation of 2,6-dichlorobenzamide (BAM).

Plant Metabolism and Uptake Studies

Detailed studies on the interaction of 4-bromo-2,6-dichlorobenzamide with plant systems are not extensively documented in available scientific resources. Understanding these processes is crucial for assessing its potential impact on agricultural systems and non-target plant species.

Absorption and Translocation in Model Plant Systems

Identification of Plant Metabolites (e.g., Hydroxylated and Conjugated Derivatives)

There is a lack of specific information identifying the metabolites of this compound in plants. Plant metabolism of xenobiotics often involves enzymatic processes such as hydroxylation, where a hydroxyl group (-OH) is introduced, and conjugation, where the parent compound or its metabolite is linked to endogenous molecules like sugars or amino acids. These transformations can alter the toxicity, mobility, and persistence of the original compound.

Environmental Mobility and Persistence

The mobility and persistence of this compound in the environment are critical factors in determining its potential for contaminating soil and water resources. However, specific experimental data on its behavior in different environmental compartments is limited.

Leaching Potential in Different Soil Types

Specific studies quantifying the leaching potential of this compound in various soil types are not found in the available literature. Leaching is the process by which a chemical moves through the soil profile with water. This potential is influenced by the chemical's properties (such as water solubility and sorption characteristics) and the soil's physical and chemical properties (including texture, organic matter content, and pH).

Sorption Characteristics to Soil Organic Matter and Minerals

Detailed research on the sorption characteristics of this compound to soil organic matter and minerals is not presently available. Sorption, the process of a chemical binding to soil particles, is a key determinant of its mobility and bioavailability. The extent of sorption is typically quantified by a soil-water partition coefficient (Kd) or an organic carbon-normalized sorption coefficient (Koc). Without these values, predicting the environmental transport of this compound is challenging.

Data Tables

Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated at this time. Further research is required to populate tables detailing plant uptake, translocation, metabolites, leaching potential, and sorption coefficients.

Advanced Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with sensitive detection systems, forms the cornerstone of trace-level analysis for organic micropollutants. Techniques such as liquid and gas chromatography offer the necessary separation power, while advanced detectors provide the sensitivity and specificity required for environmental monitoring.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a premier analytical technique for the quantification of trace-level organic compounds in complex mixtures. Its high sensitivity, selectivity, and speed make it exceptionally suitable for analyzing halogenated benzamides.

The analysis begins with the separation of the target analyte from other matrix components on a UHPLC column, typically a C18 reversed-phase column. The mobile phase usually consists of a gradient mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for benzamide (B126) compounds, and can be operated in either positive or negative mode. For benzamide analogs, ESI in positive mode is often effective. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing interference from co-eluting matrix components.

Method validation for analogous compounds has demonstrated excellent performance. For example, a validated LC-MS/MS method for the related compound 2,6-dichlorobenzamide (B151250) (BAM) in groundwater achieved a limit of detection (LOD) of 0.010 µg/L and a limit of quantification (LOQ) of 0.035 µg/L. nih.gov Such methods typically exhibit high linearity over a range of concentrations with correlation coefficients (r²) exceeding 0.99.

Table 1: Illustrative UHPLC-MS/MS Parameters for Benzamide Analog Analysis

ParameterTypical Setting
UHPLC ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile PhaseGradient of water (0.1% formic acid) and methanol
Ionization ModeElectrospray Ionization (ESI), Positive Mode
MS/MS ModeMultiple Reaction Monitoring (MRM)
Example LOQ (Water)0.02 - 0.08 µg/L for related benzamides nih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a classic and highly effective technique for the analysis of halogenated organic compounds. measurlabs.com The ECD is exceptionally sensitive to electronegative functional groups, such as the chlorine and bromine atoms present in 4-Bromo-2,6-dichlorobenzamide, allowing for detection at picogram levels. gcms.cz

In this method, the sample extract is injected into the GC, where the compound is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of a capillary column (e.g., a 3% OV-225 packed column or a modern capillary equivalent). The separated compounds then pass through the ECD, which contains a radioactive source (typically Nickel-63) that emits beta particles. These particles ionize the carrier gas (nitrogen), creating a steady baseline current. When an electronegative compound like a halogenated benzamide passes through, it captures electrons, causing a measurable drop in the current that is proportional to its concentration.

A validated GC-ECD method for the analogous compound 2,6-dichlorobenzamide demonstrated the technique's utility. epa.gov The method involved a packed column with isothermal temperature conditions and achieved excellent recovery and sensitivity for environmental water samples. epa.gov Given the presence of three halogen atoms, this compound would be an ideal candidate for highly sensitive analysis by GC-ECD.

Table 2: Example GC-ECD Conditions for Halogenated Benzamide Analysis

ParameterTypical Setting (based on 2,6-dichlorobenzamide method) epa.gov
GC Column3% OV-225 on 80/100 mesh Chromosorb W-HP, 3' x 2 mm ID
Injector Temperature220 °C
Oven TemperatureIsothermal at 140 °C
Detector Temperature330 °C
Carrier GasNitrogen
Overall Average Recovery (Water)87.0% ± 11.0%

Application to Complex Environmental Matrices (Soil, Water, Plant Extracts)

The analysis of this compound in diverse environmental matrices requires robust sample preparation protocols to isolate the analyte and remove interfering substances.

Water: For water samples (groundwater, surface water), solid-phase extraction (SPE) is the most common and effective technique. nih.govresearchgate.net A water sample is passed through a cartridge containing a solid sorbent (e.g., C18 or polymeric material), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. This process simultaneously concentrates the analyte and cleans up the sample, enabling detection at the nanogram-per-liter level. Recoveries for related benzamides from spiked groundwater using SPE are often in the range of 91-102%. nih.gov

Soil and Sediment: Analysis in solid matrices typically begins with solvent extraction. A common approach is pressurized liquid extraction (PLE) or sonication with a suitable solvent like ethyl acetate (B1210297) or an acetone (B3395972)/hexane mixture. The resulting extract is then concentrated and subjected to a cleanup step, often using SPE or column chromatography with materials like Florisil or alumina (B75360) to remove lipids, humic acids, and other interferences before instrumental analysis. epa.gov

Plant Extracts: Similar to soil, plant tissues require an initial extraction, often using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves extraction with acetonitrile (B52724) followed by a partitioning step with salts and a cleanup step using dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) to remove organic acids and sugars.

In all cases, but particularly with UHPLC-MS/MS, matrix effects (suppression or enhancement of the analyte signal due to co-eluting compounds) must be evaluated and mitigated, often through the use of matrix-matched standards or isotopically labeled internal standards.

Immunochemical Detection Methods

Immunochemical methods, particularly enzyme-linked immunosorbent assays (ELISA), offer a complementary approach to chromatographic techniques. They are well-suited for high-throughput screening of large numbers of samples due to their speed, cost-effectiveness, and simple operation.

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)

Developing an ELISA for a small molecule like this compound involves several key steps. First, because small molecules are not immunogenic on their own, a hapten (a derivative of the target molecule) is synthesized. This hapten is then conjugated to a larger carrier protein (e.g., bovine serum albumin or ovalbumin) to create an immunogen. This immunogen is used to immunize animals (typically mice or rabbits) to produce antibodies that can specifically recognize the target analyte.

A competitive ELISA format is most common for small molecule detection. In this format, a known amount of the hapten-protein conjugate is coated onto the wells of a microtiter plate. The environmental sample is then added to the well along with a limited amount of the specific antibody. The target analyte in the sample competes with the coated hapten for binding to the antibody. After an incubation period, the plate is washed, and a secondary antibody linked to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Validation of such an assay for the related compound 2,6-dichlorobenzamide (BAM) demonstrated high sensitivity, with a detection limit of 0.02 µg/L and an IC₅₀ (the concentration causing 50% inhibition) of 0.19 µg/L, making it suitable for screening drinking water samples. nih.gov

Specificity and Sensitivity of Immunoassays for Benzamide Analogs

The performance of an immunoassay is defined by its sensitivity and specificity. Sensitivity refers to the lowest concentration of the analyte that can be reliably detected. Specificity refers to the ability of the antibody to bind only to the target analyte, without significant binding to other structurally related compounds (cross-reactivity).

The specificity is determined by testing the assay's response to a panel of potential cross-reactants. For an antibody developed against 2,6-dichlorobenzamide, cross-reactivity was measured against nine structurally similar analogs. nih.gov The results showed that the antibody was highly specific to the target, with only minor cross-reactivity from other compounds. The highest cross-reactivity observed was 10.8% with 2,6-dichlorothiobenzamide (Chlorthiamid), where the amide oxygen is replaced by sulfur. nih.gov Other analogs showed less than 1% cross-reactivity.

For this compound, the addition of a bromine atom at the 4-position represents a significant structural change. An antibody developed for 2,6-dichlorobenzamide would likely show low cross-reactivity to this compound. Conversely, developing a highly specific ELISA for this compound would require careful hapten design to ensure the resulting antibodies recognize the complete molecule, including the unique bromine substitution.

Table 3: Cross-Reactivity of an ELISA for the Analog 2,6-Dichlorobenzamide (BAM)

CompoundCross-Reactivity (%) nih.gov
2,6-Dichlorobenzamide (BAM)100
2,6-Dichlorothiobenzamide (Chlorthiamid)10.8
2,6-Dichlorobenzonitrile (Dichlobenil)< 0.01
2-Chlorobenzamide0.02
2,6-Dichlorobenzoic acid0.01

Sample Preparation and Extraction Strategies

The accurate and reliable quantification of this compound in environmental samples is fundamentally reliant on meticulous sample preparation and extraction. These preliminary procedures are crucial for isolating the target analyte from complex environmental matrices—such as water, soil, and sediment—and concentrating it to levels amenable to instrumental analysis. The selection of an appropriate extraction strategy is governed by the compound's physicochemical properties and the specific characteristics of the sample matrix. Due to the structural similarities between this compound and other halogenated benzamides, established analytical methods for related compounds, such as 2,6-dichlorobenzamide (BAM), provide a strong basis for its extraction.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the foremost techniques for the pre-concentration and purification of halogenated benzamides from environmental samples.

Liquid-Liquid Extraction (LLE) is a conventional, widely-used technique based on the principle of partitioning a solute between two immiscible liquid phases. For extracting a non-polar compound like this compound from an aqueous sample, an organic solvent such as ethyl acetate is typically used. The process involves vigorous mixing of the sample with the solvent, followed by separation of the two layers. The analyte, having a higher affinity for the organic solvent, is thus separated from the aqueous matrix. An established method for the related compound 2,6-dichlorobenzamide involves extracting a 100 mL water sample with ethyl acetate, which is then dried and prepared for analysis. epa.gov

Solid-Phase Extraction (SPE) represents a more modern and efficient alternative, offering benefits such as lower solvent consumption, higher analyte recovery, and potential for automation. In SPE, a liquid sample is passed through a solid sorbent packed in a cartridge. For non-polar compounds like this compound, a C18 (octadecylsilyl) reversed-phase sorbent is highly effective. The analyte adsorbs onto the sorbent while the bulk of the sample matrix passes through. Subsequently, the analyte is eluted using a small volume of an organic solvent like acetone or acetonitrile. One documented method for a similar compound involves passing a 10 mL water sample through a C-18 SPE cartridge and eluting the analyte with acetone. epa.gov Research on 2,6-dichlorobenzamide and its degradation products has demonstrated high recovery rates using SPE followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Table 1: Comparison of LLE and SPE for Halogenated Benzamide Extraction
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phasesAdsorption onto a solid sorbent followed by elution
Typical Solvents Ethyl acetate, DichloromethaneC18, Polymeric Sorbents (Adsorbent); Acetone, Acetonitrile (Eluent)
Advantages Simple, well-established, requires basic equipmentHigh recovery rates, reduced solvent usage, high throughput, easily automated
Disadvantages Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formationHigher cost of consumables (cartridges), method development can be more complex

Matrix Effects and Quality Control in Environmental Analysis

Environmental samples are complex mixtures of numerous compounds that can interfere with the accurate quantification of the target analyte, a phenomenon known as the matrix effect . redalyc.org These co-extracted substances can either suppress or enhance the instrument's response to this compound, leading to inaccurate results. analchemres.org For example, dissolved organic carbon in water samples or humic substances in soil can interfere with the ionization process in mass spectrometry, a common detection technique.

To ensure the validity and reliability of analytical data, rigorous Quality Control (QC) protocols are indispensable. These measures are integrated into every step of the analytical workflow to monitor and control for potential errors.

Key QC procedures include:

Method Blank: An analyte-free sample (e.g., purified water) that is processed and analyzed in the same manner as the environmental samples. This checks for any contamination introduced during the sample preparation and analysis process.

Matrix Spike: A known quantity of this compound is added to an actual environmental sample prior to extraction. The recovery of this "spike" is calculated to evaluate the efficiency of the extraction method and assess the degree of signal suppression or enhancement caused by the sample matrix.

Surrogate Standards: A compound chemically similar to the analyte but not expected to be found in the samples is added to every sample, blank, and standard. The recovery of the surrogate provides a measure of method performance for each individual sample.

Studies on the analysis of 2,6-dichlorobenzamide in groundwater have reported excellent recovery data, which serves as a benchmark for what can be expected for structurally similar compounds. For instance, recoveries for spiked groundwater samples were consistently between 91% and 102%. nih.govsigmaaldrich.com

Table 2: Illustrative Quality Control Recovery Data for Halogenated Benzamides in Water (Based on 2,6-dichlorobenzamide studies)
Quality Control SampleSpiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)Acceptance Criteria (%)
Method BlankN/A<0.01N/ABelow Detection Limit
Laboratory Control Sample1.00.959570-130
Matrix Spike (Groundwater)1.00.929270-130
Matrix Spike Duplicate1.00.949470-130

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Molecular Interactions with Biological Macromolecules

Detailed studies focusing on the direct interaction of 4-Bromo-2,6-dichlorobenzamide with biological macromolecules such as enzymes are not prominently featured in existing research.

Molecular docking and dynamics simulations are powerful tools for understanding the binding modes of small molecules with proteins. However, specific computational studies detailing the interaction of this compound with enzyme active sites are not present in the current body of scientific literature. Such studies would be instrumental in predicting its potential biological targets and understanding the structural basis for its activity, but this research has yet to be published.

Design and Evaluation of Derivatives as Chemical Probes

The utility of a compound as a chemical probe is dependent on its potency, selectivity, and well-characterized mechanism of action. There is no significant information to suggest that this compound has been systematically developed or evaluated as a chemical probe.

The rational design of chemical probes involves iterative chemical synthesis and biological testing guided by SAR principles. There are no published studies that describe the use of this compound as a scaffold for the rational design of more potent or selective chemical probes.

Given the lack of development of this compound as a chemical probe, there are consequently no reports of its application in the mechanistic elucidation of biological processes.

Role as Intermediates in Chemical Probe Synthesis

The potential of this compound as a chemical intermediate in the synthesis of more complex chemical probes is plausible due to its functional groups. The amide and halogenated phenyl ring offer sites for further chemical modification. However, specific examples or synthetic schemes published in peer-reviewed literature that utilize this compound as a key intermediate for the synthesis of established chemical probes could not be identified.

Precursor in the Development of Research Reagents

The chemical architecture of this compound makes it a suitable starting material for the synthesis of more complex molecules used as research reagents. The presence of the bromo- and chloro-substituents allows for selective chemical transformations, enabling chemists to introduce a wide array of functional groups. This adaptability is crucial in the development of novel chemical probes and reagents designed to investigate biological processes and chemical reactions.

While specific examples detailing the conversion of this compound into research reagents are not extensively documented in publicly available literature, the principles of synthetic chemistry suggest its potential in this area. The amide functional group can undergo various reactions, and the halogen atoms can be replaced or modified through cross-coupling reactions, providing a pathway to a diverse range of derivatives.

Table 1: Potential Synthetic Transformations of this compound for Research Reagent Development

Reactive SitePotential Reaction TypeReagents and ConditionsPotential Outcome
Bromine AtomSuzuki CouplingArylboronic acid, Palladium catalyst, BaseFormation of a new carbon-carbon bond, introducing a new aryl group.
Bromine AtomBuchwald-Hartwig AminationAmine, Palladium catalyst, BaseFormation of a new carbon-nitrogen bond, introducing an amino group.
Chlorine AtomsNucleophilic Aromatic SubstitutionStrong nucleophile (e.g., alkoxide, thiolate)Replacement of chlorine with another functional group (requires harsh conditions).
Amide GroupHydrolysisAcid or base, HeatConversion of the amide to a carboxylic acid.
Amide GroupReductionReducing agent (e.g., Lithium aluminum hydride)Conversion of the amide to an amine.

This table represents potential, chemically plausible transformations and does not necessarily reflect documented reactions.

Building Block for Ligands and Catalysts

In the field of coordination chemistry and catalysis, the design and synthesis of ligands are of paramount importance. Ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The structure of the ligand plays a crucial role in determining the catalytic activity and selectivity of the resulting complex.

This compound can serve as a foundational structure for the synthesis of novel ligands. The amide nitrogen and the potential for introducing other coordinating atoms through modification of the halogen substituents allow for the creation of polydentate ligands. These ligands can then be used to chelate various metal ions, forming stable complexes with potential applications in catalysis.

For instance, the amide group itself can coordinate to metal centers. Furthermore, the derivatization of the aromatic ring, particularly at the bromine position, can introduce phosphine, amine, or other coordinating groups, leading to the formation of bidentate or tridentate ligands.

Table 2: Hypothetical Ligand Synthesis from this compound and Potential Catalytic Applications

Ligand TypeSynthetic StrategyPotential Metal CoordinationPotential Catalytic Application
Bidentate (N,P)Suzuki coupling with a phosphine-containing boronic acid.Palladium, Rhodium, IridiumCross-coupling reactions, Hydrogenation
Bidentate (N,N)Buchwald-Hartwig amination with an amino-substituted aryl group.Copper, Iron, RutheniumOxidation reactions, Atom transfer radical polymerization
Tridentate (N,N,O)Modification of the amide and introduction of another coordinating group.Lanthanides, Transition metalsAsymmetric synthesis, Polymerization

This table presents hypothetical examples based on established principles of ligand design and catalysis.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The conventional synthesis of benzamides typically involves the reaction of a corresponding benzoyl chloride with an amine. For instance, derivatives of 2,6-dichlorobenzamide (B151250) have been synthesized by reacting 2,6-dichlorobenzoyl chloride with various amines, such as ethylene (B1197577) diamine and isopropyl amine, in an ethanolic sodium hydroxide (B78521) solution ipinnovative.com. While effective, these methods represent established chemistry.

Future research should focus on developing more innovative and efficient synthetic strategies for 4-Bromo-2,6-dichlorobenzamide and other polyhalogenated benzamides. Emerging opportunities lie in the exploration of:

Catalytic Amidation: Direct catalytic methods that avoid the need to first generate the acyl chloride could offer a more atom-economical and environmentally benign route. Research into novel catalysts that can facilitate the direct coupling of 4-bromo-2,6-dichlorobenzoic acid with ammonia (B1221849) or its surrogates is a promising direction.

Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields, purity, and safety, especially for exothermic halogenation or amidation reactions.

Late-Stage Functionalization: A particularly innovative approach would be the development of methods for the late-stage introduction of the bromine atom onto a pre-existing 2,6-dichlorobenzamide scaffold. This would allow for the rapid generation of analogues and could be achieved through advanced C-H activation/bromination techniques.

These novel pathways could lead to more sustainable and versatile production of this and related compounds for further study.

Advanced Spectroscopic and Microscopy Techniques for Nano-Scale Characterization

Standard characterization of small organic molecules relies on techniques like NMR, FT-IR, and mass spectrometry. While these are essential for confirming molecular structure, they provide limited information about the compound's solid-state properties, intermolecular interactions, and nanoscale organization.

The future of characterizing compounds like this compound lies in the application of advanced, high-resolution methods. Such techniques could provide unprecedented insights into its material properties:

Cryogenic Electron Microscopy (Cryo-EM): Traditionally used for large biomolecules, recent advances in cryo-EM are making it a viable tool for determining the structure of small organic molecules, offering an alternative to the often-bottlenecked process of growing single crystals for X-ray diffraction nih.gov.

Scanning Transmission Electron Microscopy (STEM): Recent developments in low-dose, aberration-corrected STEM have enabled the imaging of small organic molecules with atomic resolution, even allowing for the distinction between individual light elements like carbon and nitrogen wiley.com. Applying this to this compound could allow for direct visualization of its molecular structure and its arrangement on surfaces.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy), while typically used in biological imaging, could be adapted to study the nanoscale distribution and aggregation of the compound within complex matrices nih.govescholarship.org.

These advanced methods promise to move beyond simple structural confirmation to a deeper understanding of the compound's behavior at the nano- and even single-molecule level.

Integration of Machine Learning in Predictive Modeling of Chemical Behavior

The ability to predict the chemical and biological behavior of a compound before its synthesis or extensive testing is a major goal in chemical research. Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for achieving this.

For this compound, ML offers significant opportunities to predict its properties and environmental impact. Future research should focus on:

Predicting Environmental Fate: ML algorithms, such as random forest, neural networks, and XGBoost, can be trained on datasets of known pollutants to predict the environmental fate of new compounds nih.govlu.se. By using molecular descriptors and fingerprints as inputs, models can be developed to estimate properties like degradation half-life, soil sorption, and potential for bioaccumulation for halogenated contaminants nih.govelsevierpure.comresearchgate.net.

Toxicity and Bioactivity Prediction: ML models are increasingly used to screen compounds for potential toxicity or desired biological activity. Models trained on data from other halogenated aromatic compounds could be used to generate initial predictions for this compound, guiding further experimental work nih.gov.

Interpretable Models: A key challenge in ML is understanding why a model makes a certain prediction. The use of interpretable ML techniques, such as SHAP (SHapley Additive exPlanations), can help elucidate the relationship between a compound's structural features (like the presence and position of halogen atoms) and its predicted behavior nih.govlu.se.

The integration of ML can accelerate the characterization of this compound by prioritizing experimental efforts and providing valuable insights into its potential behavior in various systems.

Deeper Understanding of Environmental Transformation Pathways

The environmental fate of this compound is of significant interest due to the known persistence of its close analogue, 2,6-dichlorobenzamide (BAM), a major and persistent groundwater contaminant resulting from the degradation of the herbicide dichlobenil (B1670455) nih.gov.

Future research must aim to elucidate the specific transformation pathways of the bromo-substituted version. Key areas for investigation include:

Biodegradation Studies: While BAM is known to be highly recalcitrant, certain microbial consortia have shown the ability to degrade it mdpi.com. It is crucial to investigate whether these or other microbial communities can also transform this compound and to identify the resulting metabolites. The presence of the bromine atom may significantly alter the compound's susceptibility to microbial attack.

Abiotic Degradation: The roles of abiotic processes such as photolysis (degradation by sunlight) and hydrolysis in the transformation of the compound should be quantified under various environmental conditions (e.g., different pH values, presence of natural sensitizers).

Metabolic Pathways in Organisms: Studies on the metabolism of brominated aromatic compounds in various organisms have identified pathways such as hydroxylation and subsequent conjugation nih.govnih.govresearchgate.net. Investigating the metabolic fate of this compound in relevant model organisms (e.g., soil microbes, aquatic organisms, plants) will be critical to understanding its potential for bioaccumulation and transformation within food webs.

A thorough understanding of these pathways is essential for assessing the environmental risk profile of this compound.

Development of Smart Analytical Sensors for Environmental Monitoring

Effective environmental monitoring requires analytical tools that are rapid, sensitive, selective, and ideally, deployable in the field for real-time analysis. While laboratory-based methods like LC-MS/MS are highly effective, there is a growing need for smart sensor technologies.

The development of sensors for this compound represents a significant opportunity. Future work could focus on:

Electrochemical Sensors: These sensors offer high sensitivity, portability, and low cost. Research could focus on modifying electrode surfaces with materials that have a high affinity for the target compound. Nanomaterials like gold nanoparticles (AuNPs), graphene, and conducting polymers have been successfully used to enhance the performance of electrochemical sensors for other pesticides and pollutants researchgate.netmdpi.commdpi.com.

Optical Biosensors: These devices combine the high specificity of biological recognition elements (e.g., enzymes, antibodies) with the sensitivity of optical detection methods nih.gov. An approach could involve developing enzymes that can specifically act on this compound, with the resulting product being optically detectable.

Multi-Sensor Platforms: Integrated platforms that combine multiple sensing technologies, such as electrochemical and optical methods, could provide more robust and reliable detection bohrium.comsensorsolutions.net. These "super sensors" could simultaneously detect the parent compound and its key degradation products, offering a more complete picture of water contamination sensorsolutions.net.

The creation of such sensors would enable proactive and continuous monitoring of water resources for contamination by this and related polyhalogenated compounds.

Expansion of Non-Clinical Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For this compound, expanding non-clinical SAR studies could unveil its potential in various applications.

Future research should systematically explore how the specific arrangement of the two chlorine atoms and one bromine atom on the benzamide (B126) scaffold influences its biological effects. Promising areas for non-clinical investigation include:

Antimicrobial Activity: Benzamide derivatives are known to possess antimicrobial properties ipinnovative.com. SAR studies could involve synthesizing a library of analogues with different halogenation patterns to determine the key structural features required for potent activity against various bacterial or fungal strains. Studies on other benzamides have identified potent inhibitors of Mycobacterium tuberculosis, highlighting the potential of this chemical class nih.gov.

Herbicidal/Pesticidal Activity: Given its structural similarity to the metabolite of the herbicide dichlobenil, investigating the herbicidal or pesticidal properties of this compound itself is a logical step. SAR studies could help optimize this activity while minimizing off-target effects.

Enzyme Inhibition: Many biologically active compounds function by inhibiting specific enzymes. Screening this compound against a broad panel of enzymes could identify potential targets. Subsequent SAR studies would then focus on modifying the structure to improve potency and selectivity for any identified targets.

These non-clinical studies are essential first steps in evaluating the potential utility or risk of polyhalogenated benzamides in various biological contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2,6-dichlorobenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2,6-dichlorobenzamide with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (60–80°C) .
  • Cross-coupling : Utilize Suzuki-Miyaura coupling with palladium catalysts to introduce bromine selectively. Monitor reaction progress via TLC or HPLC.
  • Optimization : Employ factorial design to test variables (temperature, catalyst loading, solvent polarity) and analyze yield using ANOVA .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for halogenated benzamides) and FT-IR for amide C=O stretches (~1650 cm⁻¹) .
  • Chromatography : Validate purity (>98%) via reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
  • Elemental analysis : Compare experimental C/H/N/Br/Cl ratios to theoretical values .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodology :

  • Test solvent pairs (e.g., ethanol/water, DCM/hexane) under reflux. Monitor crystal formation via polarized light microscopy.
  • Use differential scanning calorimetry (DSC) to determine melting point consistency (e.g., ~150–155°C) and detect polymorphs .

Advanced Research Questions

Q. How do electronic effects of halogen substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311G**) to map electron density and predict regioselectivity .
  • Kinetic studies : Compare reaction rates with analogs (e.g., 4-fluoro vs. 4-bromo derivatives) under identical conditions. Use Eyring plots to analyze activation parameters .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzamides?

  • Methodology :

  • Meta-analysis : Systematically review literature to identify variables (e.g., cell line variability, assay protocols).
  • Controlled replication : Repeat key studies with standardized protocols (e.g., MTT assay, fixed incubation time) and include positive/negative controls .
  • Data normalization : Express activity as % inhibition relative to a reference compound (e.g., doxorubicin for cytotoxicity) .

Q. How can computational tools predict the metabolic stability of this compound?

  • Methodology :

  • In silico ADMET : Use software like Schrödinger’s QikProp to estimate logP, cytochrome P450 binding, and hepatic clearance.
  • Molecular docking : Simulate interactions with CYP3A4 or other metabolizing enzymes to identify vulnerable sites .

Q. What experimental designs are effective for studying the compound’s supramolecular interactions (e.g., halogen bonding)?

  • Methodology :

  • X-ray crystallography : Co-crystallize with electron-rich partners (e.g., pyridine derivatives) to visualize Br···N interactions.
  • Thermodynamic analysis : Measure binding constants via isothermal titration calorimetry (ITC) in aprotic solvents .

Key Considerations for Researchers

  • Contradictory data : Cross-validate findings using orthogonal methods (e.g., LC-MS alongside NMR) .
  • Safety protocols : Handle bromine/chlorine derivatives in fume hoods; use PPE to avoid dermal exposure .
  • Ethical compliance : Adhere to institutional guidelines for compound disposal and biological testing .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.